2,4-Dichloro-N-methyl-benzeneethanamine
Overview
Description
2,4-Dichloro-N-methyl-benzeneethanamine is a chemical compound with the molecular formula C9H11Cl2N and a molecular weight of 204.1 g/mol . It is a versatile small molecule scaffold used primarily in research and industrial applications . The compound is characterized by the presence of two chlorine atoms attached to a benzene ring and a methyl group attached to the nitrogen atom of the ethanamine chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-methyl-benzeneethanamine typically involves the chlorination of N-methyl-benzeneethanamine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature and pressure . The reaction proceeds through electrophilic aromatic substitution, where the chlorine atoms are introduced at the 2 and 4 positions of the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-methyl-benzeneethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Oxidized amine derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted benzeneethanamine derivatives
Scientific Research Applications
2,4-Dichloro-N-methyl-benzeneethanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-methyl-benzeneethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and influencing biochemical processes . The presence of chlorine atoms enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-benzeneethanamine: Lacks the methyl group on the nitrogen atom, resulting in different chemical properties and reactivity.
N-methyl-benzeneethanamine: Does not have chlorine atoms, leading to reduced binding affinity and specificity.
2,4-Dichloro-N-ethyl-benzeneethanamine: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
2,4-Dichloro-N-methyl-benzeneethanamine is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical and biological properties. These structural features enhance its versatility as a research tool and its potential for various applications .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-methylethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-12-5-4-7-2-3-8(10)6-9(7)11/h2-3,6,12H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZDHWMAYFMDKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.